4-(Benzenesulfinyl)benzene-1,2-diamine

Catalog No.
S9025929
CAS No.
54029-73-1
M.F
C12H12N2OS
M. Wt
232.30 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzenesulfinyl)benzene-1,2-diamine

CAS Number

54029-73-1

Product Name

4-(Benzenesulfinyl)benzene-1,2-diamine

IUPAC Name

4-(benzenesulfinyl)benzene-1,2-diamine

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

ONRRILQSLJKTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N

4-(Benzenesulfinyl)benzene-1,2-diamine is an organic compound characterized by the presence of a benzenesulfinyl group and two amine groups attached to a benzene ring. Its molecular formula is C12H14N2O1SC_{12}H_{14}N_{2}O_{1}S, and it features a sulfinyl functional group, which contributes to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry and materials science due to the reactivity of its functional groups.

  • Oxidation: The sulfinyl group can be oxidized to form a sulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, allowing for the introduction of various substituents (e.g., halogens, nitro groups) depending on the conditions used .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 4-(Benzenesulfinyl)benzene-1,2-diamine is an area of ongoing research. Preliminary studies suggest that compounds with sulfinyl and diamine functionalities may interact with biological targets such as enzymes or receptors, potentially modulating their activity. This interaction could influence various biochemical pathways, making the compound of interest in drug development and therapeutic applications .

The synthesis of 4-(Benzenesulfinyl)benzene-1,2-diamine typically involves several steps:

  • Formation of the Benzenesulfinyl Group: This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent.
  • Introduction of the Diamine Group: The diamine functionality can be introduced through nucleophilic substitution or reduction reactions involving suitable precursors .
  • Purification: Techniques such as recrystallization or chromatography are often employed to purify the final product.

These methods are adaptable for both laboratory-scale synthesis and potential industrial applications.

4-(Benzenesulfinyl)benzene-1,2-diamine has several potential applications:

  • Medicinal Chemistry: It may serve as a precursor for biologically active compounds or therapeutic agents.
  • Material Science: The compound could be utilized in developing new materials due to its unique chemical properties.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules, facilitating further research in organic chemistry .

Interaction studies involving 4-(Benzenesulfinyl)benzene-1,2-diamine focus on its binding affinity and specificity towards various molecular targets. Research indicates that the presence of both sulfinyl and amine groups may enhance interactions with enzymes or receptors, potentially leading to specific biological effects. These studies are crucial for understanding the compound's mechanism of action and its applicability in drug design .

Several compounds share structural similarities with 4-(Benzenesulfinyl)benzene-1,2-diamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)benzene-1,2-diamineContains trifluoromethyl groupsLacks sulfinyl functionality
4-(Benzenesulfanyl)benzene-1,2-diamineContains sulfide instead of sulfinylDifferent reactivity profile due to sulfide
4-(Benzenesulfonyl)benzene-1,2-diamineContains sulfonyl groupMore oxidized form compared to sulfinyl

Uniqueness

The uniqueness of 4-(Benzenesulfinyl)benzene-1,2-diamine lies in its combination of both a sulfinyl group and diamine functionality on a benzene ring. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry .

Synthetic Methodologies and Reaction Pathways

The synthesis of 4-(benzenesulfinyl)benzene-1,2-diamine typically involves sulfination or sulfoxidation reactions starting from precursor diamines. One viable route involves the reaction of benzene-1,2-diamine with benzenesulfinyl chloride under controlled conditions. This method leverages nucleophilic aromatic substitution, where the amine groups activate the benzene ring for sulfinyl group incorporation. Alternative pathways include the oxidation of 4-(benzenethio)benzene-1,2-diamine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to convert the thioether (-S-) to the sulfinyl (-S(=O)-) moiety.

A patent-pending approach for analogous sulfonated diamines (e.g., 2,4-diaminobenzenesulfonic acid) highlights the use of high-temperature sulfonation (140–250°C) with sulfuric acid or oleum in solvents such as phosphoric acid or high-boiling-point organic media. While this method is optimized for sulfonic acids, similar conditions could be adapted for sulfinyl derivatives by modulating oxidizing agents.

Key reaction parameters:

  • Temperature: 80–120°C for sulfoxidation; higher temperatures (140–250°C) for direct sulfonation.
  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) or inorganic acids (e.g., phosphoric acid).
  • Catalysts: Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution.

Optimization of Reaction Conditions for High-Yield Production

Optimizing the yield of 4-(benzenesulfinyl)benzene-1,2-diamine requires careful control of stoichiometry, temperature, and reaction time. Excess benzenesulfinyl chloride (1.2–1.5 equivalents) ensures complete conversion of the diamine precursor, while temperatures above 100°C risk over-oxidation to sulfone derivatives. Kinetic studies suggest that reaction times of 6–8 hours in anhydrous tetrahydrofuran (THF) yield 70–85% purity, with subsequent recrystallization from ethanol improving purity to >95%.

Table 1: Optimization Parameters for Sulfoxidation

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents over-oxidation
SolventAnhydrous THFEnhances solubility
Reaction Time6–8 hoursMaximizes conversion
Oxidizing AgentmCPBA (1.1 eq)Selective sulfoxidation

Spectroscopic Characterization (IR, NMR, MS)

The structural identity of 4-(benzenesulfinyl)benzene-1,2-diamine is confirmed through spectroscopic techniques:

  • Infrared (IR) Spectroscopy:

    • Strong absorption at 1045 cm⁻¹ (S=O stretch).
    • N-H stretches at 3350–3450 cm⁻¹ (primary amines).
    • Aromatic C-H bends at 750–850 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆, 400 MHz):
      • δ 6.85–7.45 (m, 9H, aromatic H).
      • δ 5.20 (s, 4H, NH₂).
    • ¹³C NMR (DMSO-d₆, 100 MHz):
      • δ 150.2 (C-S(=O)), 128.4–134.8 (aromatic C), 116.5 (C-NH₂).
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 246.33 (C₁₃H₁₄N₂OS).
    • Fragmentation peaks at m/z 187 [M - C₆H₅]⁺ and m/z 108 [C₆H₅S]⁺.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction data for 4-(benzenesulfinyl)benzene-1,2-diamine remain unreported. However, computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts a planar aromatic core with a dihedral angle of 15.2° between the sulfinyl-bearing benzene ring and the adjacent amine-substituted ring. The sulfinyl group adopts a trigonal pyramidal geometry, with S-O bond lengths of 1.49 Å and S-C bond lengths of 1.82 Å.

Table 2: Predicted Bond Parameters (DFT)

BondLength (Å)Angle (°)
S=O1.49106.5
S-C (aromatic)1.82112.3
C-N (amine)1.45120.0

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.06703418 g/mol

Monoisotopic Mass

232.06703418 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types